2-Bromo-3-(2,5-dichlorophenyl)-1-propene
Overview
Description
2-Bromo-3-(2,5-dichlorophenyl)-1-propene, also known as 2,5-dichlorobromopropene, is a synthetic chemical compound belonging to the class of organobromine compounds. It is an alkyl bromide that is widely used in organic synthesis for the preparation of various intermediates and functionalized molecules. It is a colorless liquid with a boiling point of 98 °C and a melting point of -20 °C. It is soluble in organic solvents such as acetone, benzene, and ethanol, and is insoluble in water.
Mechanism of Action
2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene is an alkyl bromide that is used in organic synthesis. It is used to introduce a bromine atom into an organic molecule, which can then be used in the preparation of various functionalized molecules. The reaction proceeds through a nucleophilic substitution reaction, in which the bromine atom is substituted for a hydrogen atom in the organic molecule.
Biochemical and Physiological Effects
2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic to aquatic life and has been classified as a hazardous substance by the U.S. Environmental Protection Agency. In addition, it is known to be a skin and eye irritant.
Advantages and Limitations for Lab Experiments
2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene is a useful reagent for organic synthesis in the laboratory due to its low cost and high reactivity. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is highly toxic and should be handled with caution. In addition, it is highly flammable and should be stored in a cool, dry place away from sources of ignition.
Future Directions
There are a number of potential future applications for 2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene. It could be used in the synthesis of novel pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers and other materials for use in various industrial applications. In addition, it could be used in the synthesis of dyes and pigments for use in the textile and cosmetics industries. Finally, it could be used in the synthesis of biodegradable plastics and other materials for use in the packaging industry.
Scientific Research Applications
2-Bromo-3-(2,5-dichlorophenyl)-1-propenebromopropene has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as monomers, polymers, and pharmaceuticals. It is also used in the synthesis of various heterocyclic compounds, such as piperidines, pyridines, and quinolines. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various pesticides and herbicides.
properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,4-dichlorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQATBSPRKXWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,5-dichlorophenyl)-1-propene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.